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Compound of Interest

Compound Name:
(S)-4-Benzyl-5,5-

dimethyloxazolidin-2-one

Cat. No.: B060581 Get Quote

An In-depth Technical Guide to (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one

For researchers, scientists, and professionals in drug development, the precise control of

stereochemistry is a cornerstone of modern organic synthesis. Chiral auxiliaries are powerful

tools for achieving this control, and among them, the Evans-type oxazolidinones have been

particularly influential. This whitepaper provides a detailed examination of a second-generation

chiral auxiliary, (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one, often referred to as a

"SuperQuat" auxiliary. We will explore its structure, physicochemical properties, and its

application in asymmetric synthesis, supported by experimental data and protocols.

Core Structure and Physicochemical Properties
(S)-4-Benzyl-5,5-dimethyloxazolidin-2-one is a derivative of the widely used (S)-4-

benzyloxazolidin-2-one. The key structural modification is the introduction of a gem-dimethyl

group at the C5 position of the oxazolidinone ring. This substitution has profound implications

for its efficacy as a chiral auxiliary.

The incorporation of the gem-dimethyl group serves two primary functions[1]:

Conformational Rigidity: It introduces a conformational bias that forces the C4-substituent

(the benzyl group) to orient itself towards the N-acyl fragment. This enhanced steric

hindrance provides superior facial shielding of the enolate, leading to higher

diastereoselectivity in reactions.
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Enhanced Cleavage and Recyclability: The steric bulk around the endocyclic carbonyl group

hinders unwanted nucleophilic attack at this position. This makes the auxiliary more robust

and facilitates its removal and recovery under milder conditions compared to traditional

Evans auxiliaries.

// Atom nodes N1 [label="N", fontcolor="#202124"]; C2 [label="C", fontcolor="#202124"]; O3

[label="O", fontcolor="#202124"]; C4 [label="C", fontcolor="#202124"]; C5 [label="C",

fontcolor="#202124"]; O6 [label="O", fontcolor="#202124"]; C7 [label="C",

fontcolor="#202124"]; C8 [label="C", fontcolor="#202124"]; C9 [label="C",

fontcolor="#202124"]; H4 [label="H", fontcolor="#202124"]; C_Me1 [label="CH₃",

fontcolor="#202124"]; C_Me2 [label="CH₃", fontcolor="#202124"]; O_keto [label="O",

fontcolor="#202124"]; H_N [label="H", fontcolor="#202124"];

// Phenyl group C_Ph1 [label="C", fontcolor="#202124"]; C_Ph2 [label="CH",

fontcolor="#202124"]; C_Ph3 [label="CH", fontcolor="#202124"]; C_Ph4 [label="CH",

fontcolor="#202124"]; C_Ph5 [label="CH", fontcolor="#202124"]; C_Ph6 [label="CH",

fontcolor="#202124"];

// Invisible nodes for positioning node [shape=point, width=0]; p1; p2; p3; p4; p5; p6; p7; p8; p9;

p10; p11; p12; p13; p14; p15; p16; p17;

// Layout structure {rank=same; C5; p1; p2; C4} {rank=same; O3; p3; p4; N1} {rank=same; C2}

// Ring bonds C5 -- O3; O3 -- C2; C2 -- N1; N1 -- C4; C4 -- C5;

// Substituents C5 -- C_Me1 [pos="c,c 1.5,1.5"]; C5 -- C_Me2 [pos="c,c 1.5,-1.5"]; C4 -- H4

[pos="c,c -1.5,1.5"]; C4 -- C7 [pos="c,c -1.5,-1.5"]; C2 -- O_keto [len=1.5]; N1 -- H_N [pos="c,c

1.5,1.5"];

// Benzyl group C7 -- C_Ph1; C_Ph1 -- C_Ph2; C_Ph2 -- C_Ph3; C_Ph3 -- C_Ph4; C_Ph4 --

C_Ph5; C_Ph5 -- C_Ph6; C_Ph6 -- C_Ph1;

// Set labels C7 [label="CH₂"];

// Stereochemistry wedge [shape=invwedge, style=filled, fillcolor="#202124", label=""]; C4 ->

wedge [dir=none, arrowhead=none, penwidth=2]; wedge -> H4 [dir=none, arrowhead=none,

style=invis]; } caption: "2D Structure of (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one"
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Physicochemical and Spectroscopic Data
A summary of the key properties for (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one is provided

below.

Property Value Reference

Molecular Formula C₁₂H₁₅NO₂ [2][3][4]

Molecular Weight 205.25 g/mol [2][3][4]

CAS Number 168297-85-6 [2][3]

Appearance Solid

Melting Point 65-68 °C [2]

Optical Activity
[α]₂₂/D −98° (c = 2 in

chloroform)
[2]

Purity (Assay) 98% [2][4]

Enantiomeric Excess ee: 99% (HPLC) [2]

InChI Key
AEEGFEJKONZGOH-

JTQLQIEISA-N
[2]

SMILES
CC1(C)OC(=O)N[C@H]1Cc2c

cccc2
[2]

Application in Asymmetric Synthesis
This chiral auxiliary is primarily used to direct stereoselective transformations on a prochiral

substrate. The typical workflow involves N-acylation of the auxiliary, followed by a

diastereoselective reaction of the resulting enolate (e.g., alkylation, aldol reaction, or conjugate

addition), and finally, cleavage of the auxiliary to yield the chiral product and recover the

auxiliary.

// Nodes start [label="Prochiral\nAcyl Source", fillcolor="#F1F3F4", fontcolor="#202124"];

auxiliary [label="(S)-4-Benzyl-5,5-\ndimethyloxazolidin-2-one", shape=cylinder,

fillcolor="#FBBC05", fontcolor="#202124"]; acylation [label="N-Acylation", shape=ellipse,
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fillcolor="#4285F4", fontcolor="#FFFFFF"]; n_acyl [label="N-Acyl Adduct\n(Substrate)",

fillcolor="#F1F3F4", fontcolor="#202124"]; enolate_form [label="Enolate Formation\n(e.g.,

LHMDS, -78 °C)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; enolate

[label="Chiral (Z)-Enolate\n(Shielded Face)", fillcolor="#F1F3F4", fontcolor="#202124"];

electrophile [label="Electrophile\n(e.g., Alkyl Halide)", shape=cylinder, fillcolor="#FBBC05",

fontcolor="#202124"]; alkylation [label="Diastereoselective\nAlkylation", shape=ellipse,

fillcolor="#EA4335", fontcolor="#FFFFFF"]; product_aux [label="Alkylated Adduct\n(High

Diastereoselectivity)", fillcolor="#F1F3F4", fontcolor="#202124"]; cleavage [label="Auxiliary

Cleavage\n(e.g., DIBAL-H, LiAlH₄)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

final_product [label="Enantiomerically\nEnriched Product\n(e.g., Aldehyde, Acid)",

shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; recovered_aux

[label="Recovered\nAuxiliary", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"];

// Connections start -> acylation; auxiliary -> acylation; acylation -> n_acyl; n_acyl ->

enolate_form; enolate_form -> enolate; enolate -> alkylation; electrophile -> alkylation;

alkylation -> product_aux; product_aux -> cleavage; cleavage -> final_product; cleavage ->

recovered_aux [style=dashed, arrowhead=open]; } caption: "Workflow for Asymmetric

Alkylation using the SuperQuat Auxiliary"

Performance in Diastereoselective Reactions
The "SuperQuat" auxiliary has demonstrated high levels of stereocontrol in various C-C bond-

forming reactions. For instance, in the diastereoselective enolate alkylation of N-acyl

derivatives, it consistently yields products with high diastereomeric excess. Subsequent

reduction affords non-racemic α-substituted aldehydes without compromising stereochemical

integrity.[5][6][7]

Reaction Type
Diastereomeric
Excess (de)

Enantiomeric
Excess (ee) of Final
Product

Reference

Enolate Alkylation 85–94% 87–94% [5][6][8][9]

Conjugate Addition >95% >95% [5][6][10]

Experimental Protocols
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The following sections provide representative methodologies for the use of (S)-4-Benzyl-5,5-
dimethyloxazolidin-2-one, adapted from published procedures.[8]

Protocol 3.1: N-Acylation of the Auxiliary
This procedure describes the coupling of the chiral auxiliary with an acyl chloride to form the

substrate for subsequent stereoselective reactions.

Example: Preparation of (S)-3-(3′-phenylpropionyl)-4-benzyl-5,5-dimethyloxazolidin-2-one

Reagents and Setup:

(S)-4-benzyl-5,5-dimethyloxazolidin-2-one

n-Butyllithium (n-BuLi) in hexanes

3-Phenylpropionyl chloride

Anhydrous tetrahydrofuran (THF)

Anhydrous reaction vessel under an inert atmosphere (Nitrogen or Argon)

Procedure:

A solution of (S)-4-benzyl-5,5-dimethyloxazolidin-2-one in anhydrous THF is cooled to

-78 °C.

n-Butyllithium (1.0 equivalent) is added dropwise, and the resulting solution is stirred for

15 minutes to generate the lithium amide.

A solution of 3-phenylpropionyl chloride (1.0 equivalent) in anhydrous THF is added

dropwise to the reaction mixture.

The reaction is stirred at -78 °C for 30 minutes and then allowed to warm to 0 °C over 1

hour.

The reaction is quenched by the addition of saturated aqueous ammonium chloride

solution.
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The aqueous layer is extracted with diethyl ether.

The combined organic layers are washed with brine, dried over anhydrous magnesium

sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

The crude product is purified by flash column chromatography on silica gel.

Protocol 3.2: Diastereoselective Enolate Alkylation
This procedure details the alkylation of the N-acyl adduct.

Reagents and Setup:

N-acylated auxiliary (from Protocol 3.1)

Lithium bis(trimethylsilyl)amide (LHMDS) solution in THF

Alkyl halide (e.g., methyl iodide, benzyl bromide)

Anhydrous tetrahydrofuran (THF)

Anhydrous reaction vessel under an inert atmosphere

Procedure:

The N-acyl derivative is dissolved in anhydrous THF and cooled to -78 °C.

LHMDS (1.05 equivalents) is added dropwise to the solution, and the mixture is stirred for

30 minutes to ensure complete formation of the (Z)-enolate.

The alkyl halide (1.1 equivalents) is added neat or as a solution in THF.

The reaction mixture is stirred at -78 °C for several hours (reaction time is substrate-

dependent) and then allowed to warm to 0 °C.

The reaction is quenched with saturated aqueous NH₄Cl.

The product is extracted into an organic solvent (e.g., ethyl acetate), and the combined

organic layers are washed with brine, dried over MgSO₄, and concentrated.
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The diastereomeric ratio (de) can be determined at this stage by ¹H NMR spectroscopy or

HPLC analysis of the crude product.

Purification is achieved via flash chromatography.

Protocol 3.3: Reductive Cleavage of the Auxiliary
This procedure describes the removal of the auxiliary to yield the final chiral product, in this

case, an aldehyde.

Reagents and Setup:

Alkylated adduct (from Protocol 3.2)

Diisobutylaluminium hydride (DIBAL-H) solution in an appropriate solvent (e.g., hexanes)

Anhydrous dichloromethane (DCM)

Anhydrous reaction vessel under an inert atmosphere

Procedure:

The purified alkylated adduct is dissolved in anhydrous DCM and cooled to -78 °C.

DIBAL-H (typically 1.5-2.0 equivalents) is added dropwise.

The reaction is stirred at -78 °C until TLC analysis indicates complete consumption of the

starting material.

The reaction is carefully quenched at -78 °C by the slow addition of methanol, followed by

a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

The mixture is allowed to warm to room temperature and stirred vigorously until the two

layers become clear.

The layers are separated, and the aqueous layer is extracted with DCM.

The combined organic layers are dried over MgSO₄, filtered, and concentrated.
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The crude material, containing the desired aldehyde and the recovered chiral auxiliary, is

purified by flash chromatography to separate the two components.[8]

Conclusion
(S)-4-Benzyl-5,5-dimethyloxazolidin-2-one represents a significant advancement in the field

of chiral auxiliaries. Its "SuperQuat" design, featuring C5 gem-disubstitution, provides

enhanced conformational control and stability, translating into superior diastereoselectivity and

easier recyclability compared to first-generation Evans auxiliaries.[1] The high diastereomeric

and enantiomeric excesses achieved in a range of C-C bond-forming reactions make it an

invaluable tool for the asymmetric synthesis of complex chiral molecules, particularly in the

early stages of drug discovery and natural product synthesis. The detailed protocols provided

herein offer a practical guide for its effective implementation in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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